

Toxicological Profile of 2-Methyl-4-heptanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-4-heptanol

Cat. No.: B013450

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information on **2-Methyl-4-heptanol** (CAS No. 21570-35-4). It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety data sheet (SDS) or a formal risk assessment. The toxicological properties of this chemical have not been thoroughly investigated, and the available data is limited.

Executive Summary

2-Methyl-4-heptanol is a branched-chain alcohol with applications as a chemical intermediate, particularly in the fragrance and flavor industries. This guide synthesizes the currently available toxicological data for **2-Methyl-4-heptanol**. While quantitative toxicity data such as median lethal dose (LD50) values and no-observed-adverse-effect levels (NOAELs) are not readily available in the public domain for this specific chemical, hazard classifications from safety data sheets (SDS) indicate potential for acute toxicity, skin and eye irritation, and respiratory tract irritation. This document outlines the general experimental protocols for assessing these endpoints, based on internationally recognized guidelines, to provide a framework for any future toxicological evaluation.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a substance is fundamental to its toxicological assessment.

Property	Value
CAS Number	21570-35-4
Molecular Formula	C ₈ H ₁₈ O
Molecular Weight	130.23 g/mol
Physical State	Liquid
Appearance	Colorless to pale yellow
Odor	Slight, fatty
Boiling Point	105 °C
Flash Point	88 °C
Solubility	Soluble in organic solvents; low water solubility

Toxicological Endpoints

Based on available Safety Data Sheets (SDS), **2-Methyl-4-heptanol** has been assigned the following GHS hazard classifications. It is crucial to note that specific study data underlying these classifications are not publicly available.

Acute Toxicity

2-Methyl-4-heptanol is classified as harmful by multiple routes of exposure.

Table 1: GHS Hazard Classification for Acute Toxicity

Route of Exposure	GHS Classification	Hazard Statement
Oral	Category 4	H302: Harmful if swallowed
Dermal	Category 4	H312: Harmful in contact with skin
Inhalation	Category 4	H332: Harmful if inhaled

Note: Specific LD50 (oral, dermal) and LC50 (inhalation) values for **2-Methyl-4-heptanol** are not available in the reviewed literature.

Irritation

The substance is classified as an irritant to the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification for Irritation

Endpoint	GHS Classification	Hazard Statement
Skin Irritation	Category 2	H315: Causes skin irritation
Eye Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation

Note: Quantitative data from studies such as the Draize test for skin and eye irritation are not available for **2-Methyl-4-heptanol**.

Genotoxicity and Other Endpoints

There is currently no publicly available information on the genotoxic, carcinogenic, or reproductive toxicity potential of **2-Methyl-4-heptanol**.

Experimental Protocols

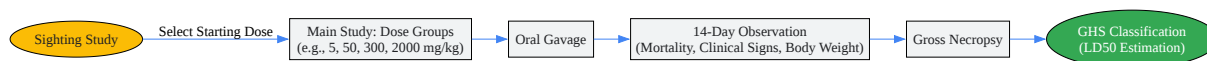
The following sections describe the standard methodologies for assessing the toxicological endpoints identified for **2-Methyl-4-heptanol**, based on OECD Test Guidelines.

Acute Oral Toxicity (OECD 420, 423, or 425)

The objective of an acute oral toxicity study is to determine the short-term effects of a single oral dose of a substance.

Methodology:

- **Test Animals:** Typically, young adult rats of a single sex (usually females) are used.
- **Dose Administration:** The test substance is administered by gavage in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on a preliminary sighting study.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- **Necropsy:** A gross necropsy is performed on all animals at the end of the study.
- **Endpoint:** The study allows for classification of the substance according to the GHS and, in some designs (like OECD 425), an estimation of the LD50.



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Acute Oral Toxicity Testing Workflow

Skin Irritation (OECD 404 or 439)

These tests determine the potential of a substance to cause reversible inflammatory changes to the skin.

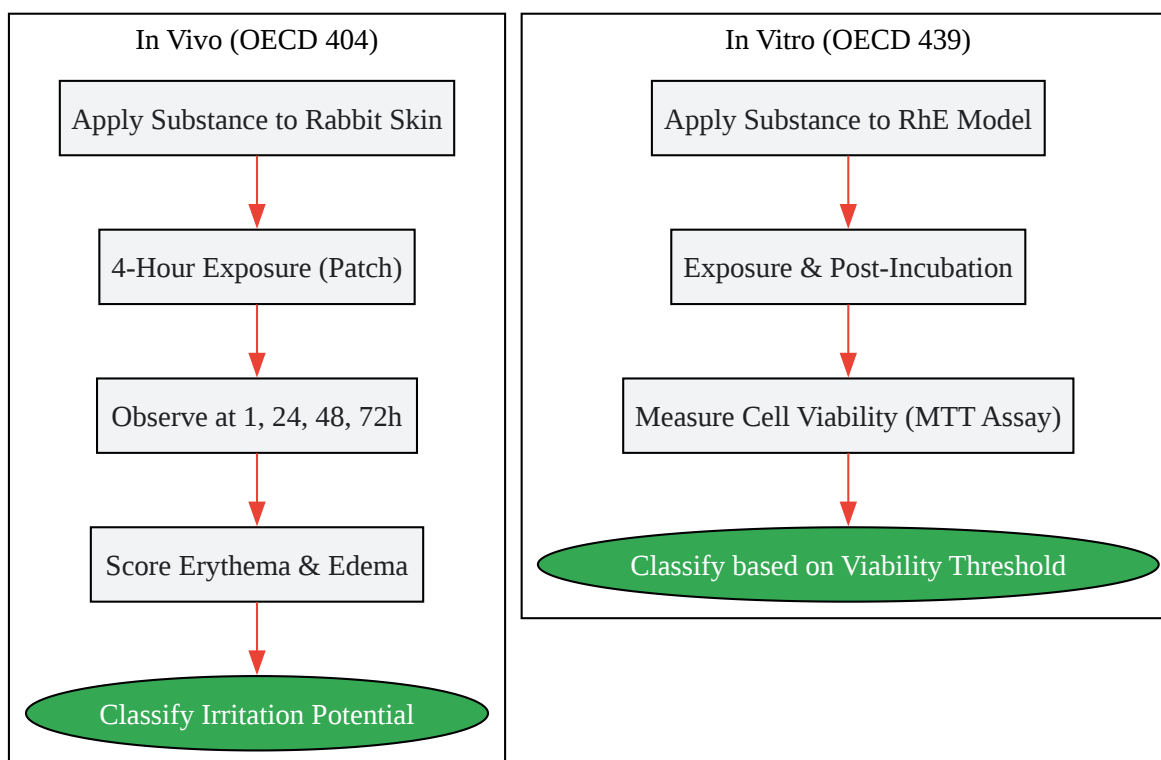
In Vivo Methodology (OECD 404):

- **Test Animals:** Albino rabbits are typically used.
- **Application:** A small amount of the test substance (0.5 mL for liquids) is applied to a small area of shaved skin and covered with a gauze patch for a fixed period (usually 4 hours).
- **Observation:** The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

- Scoring: The reactions are scored according to a standardized scale.

In Vitro Methodology (OECD 439): This method uses a reconstructed human epidermis (RhE) model.

- Test System: A three-dimensional RhE model is used.
- Application: The test chemical is applied topically to the tissue surface.
- Exposure and Incubation: After a defined exposure and post-incubation period, the tissue viability is measured.
- Endpoint: Cell viability is typically assessed using a colorimetric assay (e.g., MTT assay). A reduction in viability below a certain threshold (e.g., $\leq 50\%$) indicates that the substance is an irritant.^[1]



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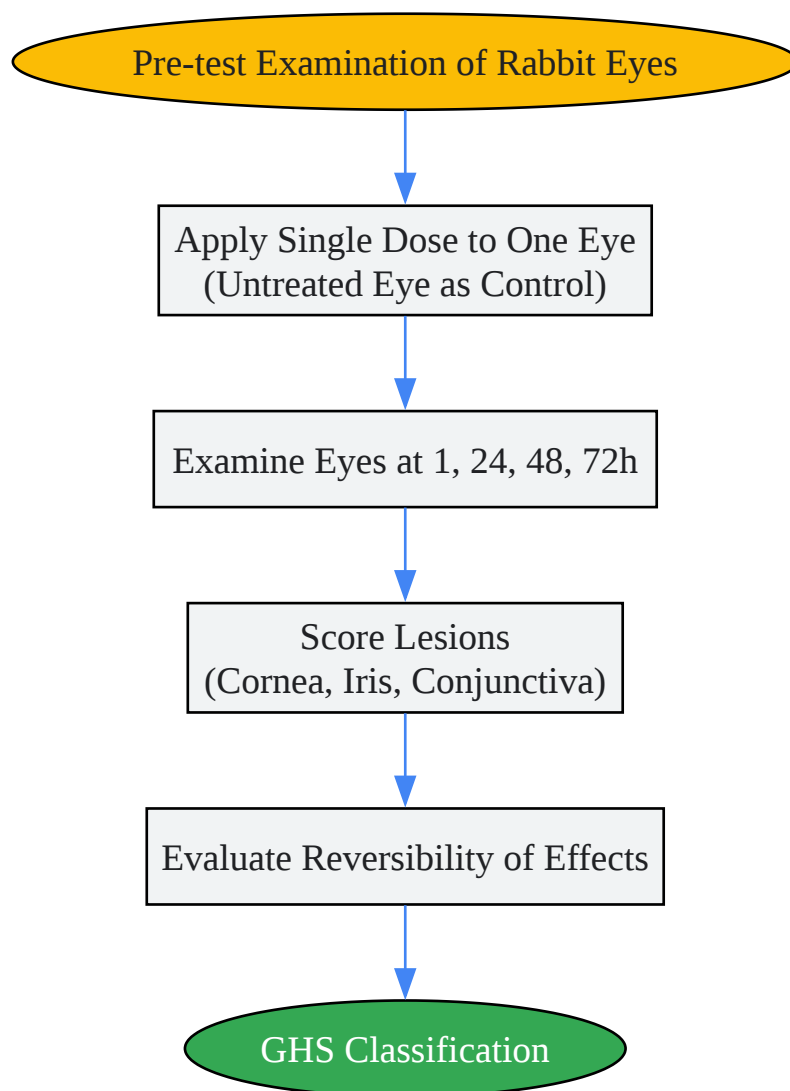
Skin Irritation Testing Workflows

Eye Irritation (OECD 405)

This test assesses the potential of a substance to produce reversible or irreversible changes in the eye.

Methodology:

- **Test Animals:** Healthy young adult albino rabbits are used.
- **Application:** A single dose of the substance is applied to one eye of the animal; the other eye serves as a control.
- **Observation:** The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for lesions of the cornea, iris, and conjunctiva.
- **Scoring:** The severity of the eye reactions is scored using a standardized system. The duration of the study is sufficient to evaluate the reversibility of the effects.



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Eye Irritation Testing Workflow (OECD 405)

Signaling Pathways

There is currently no information available in the scientific literature regarding specific signaling pathways that are affected by **2-Methyl-4-heptanol**. For many simple alcohols, acute toxicity at high concentrations is often associated with non-specific mechanisms such as membrane disruption, while irritation is a complex inflammatory response. Further research would be needed to identify any specific molecular targets or pathways.

Data Gaps and Future Research

The toxicological profile of **2-Methyl-4-heptanol** is incomplete. Key data gaps include:

- **Quantitative Acute Toxicity Data:** Determination of LD50 and LC50 values is necessary for a more precise understanding of acute toxicity.
- **Repeated Dose Toxicity:** Studies are needed to assess the effects of repeated exposure and to determine a NOAEL.
- **Genotoxicity:** A battery of in vitro and, if necessary, in vivo tests is required to evaluate the mutagenic and clastogenic potential.
- **Reproductive and Developmental Toxicity:** These endpoints have not been investigated.
- **Mechanistic Studies:** Research into the specific mechanisms of action and any affected signaling pathways would provide a more complete toxicological picture.

Given the structural similarity to other branched-chain alcohols for which data exists, a read-across approach could potentially be explored, but would require a robust scientific justification based on comparative metabolism and toxicokinetics.

Conclusion

2-Methyl-4-heptanol is classified as a hazardous substance with the potential to cause acute toxicity upon ingestion, skin contact, or inhalation. It is also classified as a skin, eye, and respiratory irritant. However, the publicly available toxicological database for this compound lacks quantitative studies to substantiate these classifications and to fully characterize its hazard profile. The experimental protocols outlined in this guide provide a roadmap for generating the necessary data to perform a comprehensive risk assessment for this chemical. Professionals in research and drug development should handle this substance with appropriate caution, adhering to the safety measures outlined in its SDS, pending the availability of more detailed toxicological information.

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References

- 1. ecetoc.org [ecetoc.org]
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